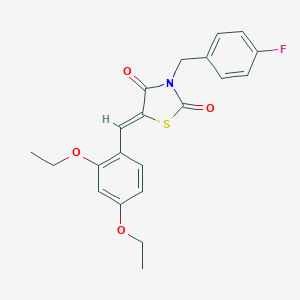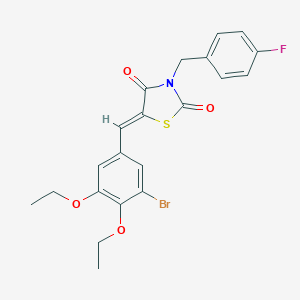
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its promising pharmacological properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione varies depending on the disease condition being treated. In cancer, it induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the expression of inflammatory cytokines. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have significant biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also improves insulin sensitivity and reduces blood glucose levels in diabetic animals. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by reducing the expression of pro-inflammatory cytokines and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high yield and purity, as well as its well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
For research include investigating its potential as a combination therapy, developing new derivatives, and investigating its potential as a neuroprotective and chemopreventive agent.
Métodos De Síntesis
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-diethoxybenzaldehyde and 4-fluorobenzylamine with thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst and under reflux conditions. The product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound has been investigated for its anti-inflammatory, anti-oxidant, and neuroprotective properties.
Propiedades
Nombre del producto |
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C21H20FNO4S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20FNO4S/c1-3-26-17-10-7-15(18(12-17)27-4-2)11-19-20(24)23(21(25)28-19)13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3/b19-11- |
Clave InChI |
ASRDWXSCWMVHQX-ODLFYWEKSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)



![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)